molecular formula C8H14ClNO B11460756 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol

3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B11460756
M. Wt: 175.65 g/mol
InChI Key: VHMRKWDUGMGPLX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-azabicyclo[222]octan-3-ol is a bicyclic organic compound featuring a chlorine-substituted methyl group and a hydroxyl group attached to a nitrogen-containing bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves the chloromethylation of 1-azabicyclo[2.2.2]octan-3-ol. This can be achieved using reagents such as formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which subsequently reacts with the bicyclic amine to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction Reactions: The compound can undergo reduction reactions to convert the chloromethyl group to a methyl group or the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in the formation of simpler hydrocarbons or alcohols.

Scientific Research Applications

3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The bicyclic structure may also interact with specific receptors or ion channels, modulating their function.

Comparison with Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine with similar structural features but lacking the chloromethyl and hydroxyl groups.

    2-Oxabicyclo[2.2.2]octan-3-one: A bicyclic compound with an oxygen atom in the ring structure, used in polymerization reactions.

Uniqueness: 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of both a chloromethyl and a hydroxyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its bicyclic structure also provides rigidity and specific spatial orientation, making it valuable for the design of molecules with precise three-dimensional arrangements.

Properties

IUPAC Name

3-(chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMRKWDUGMGPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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